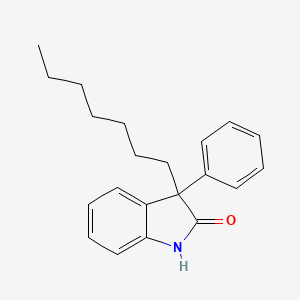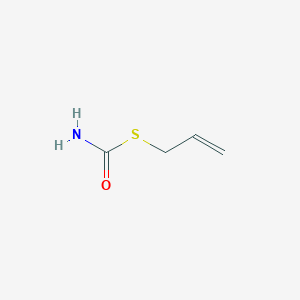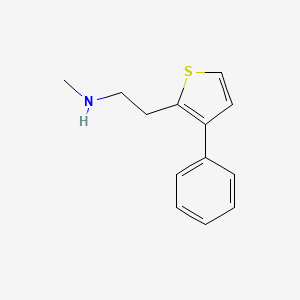
3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound makes it a compound of interest for researchers exploring new chemical entities with potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptyl and phenyl-substituted anilines with suitable carbonyl compounds, followed by cyclization to form the indole ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The choice of solvents, catalysts, and reaction parameters is critical in scaling up the synthesis while maintaining the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Scientific Research Applications
3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,3-dihydro-2H-indol-2-one: A simpler analog with similar core structure but lacking the heptyl group.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]: A photochromic compound used in molecular electronics.
Oxyphenisatin Acetate: A derivative with acetoxy groups, used as a laxative.
Uniqueness
3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one’s uniqueness lies in its heptyl and phenyl substitutions, which confer distinct physicochemical properties and biological activities. These modifications enhance its potential as a versatile compound for various applications, distinguishing it from other indole derivatives.
Properties
CAS No. |
62524-12-3 |
|---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-heptyl-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C21H25NO/c1-2-3-4-5-11-16-21(17-12-7-6-8-13-17)18-14-9-10-15-19(18)22-20(21)23/h6-10,12-15H,2-5,11,16H2,1H3,(H,22,23) |
InChI Key |
DTQTYJKPVIKQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one](/img/structure/B14526726.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14526736.png)


![3-Methyl-2-[(1-phenylethyl)amino]butanenitrile](/img/structure/B14526751.png)




